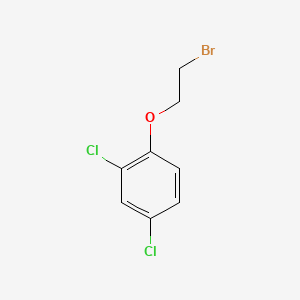

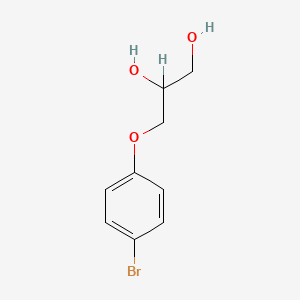

1-(2-溴乙氧基)-2,4-二氯苯

描述

Synthesis Analysis

The synthesis of related organohalogen compounds, including bromo- and dichlorobenzene derivatives, has been explored through various methods. One effective approach involves the reaction of benzophenone with bromobenzyl phosphonic acid dimethyl ester, prepared via nucleophilic reaction, to create bromo-dichlorobenzene derivatives with specific electronic and structural characteristics (Zuo-qi, 2015). This method exemplifies the synthetic routes available for creating compounds with similar halogen arrangements.

Molecular Structure Analysis

Investigations into the molecular structure of halogenated benzenes have revealed the impact of substituents on the electronic density and molecular geometry. For example, DFT calculations on 2-bromo-1, 4-dichlorobenzene showed significant insights into its molecular geometry, NMR properties, and electronic structure, highlighting the compound's nonlinear optical properties and quantum chemical descriptors (Vennila et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of bromo-dichlorobenzene derivatives have been explored, indicating a diverse range of chemical behaviors. For instance, 1-bromo-1-lithioethene, a structurally similar reagent, undergoes clean 1,2-addition with aldehydes and ketones, showcasing the potential chemical versatility of bromoethoxy-dichlorobenzene compounds (Novikov & Sampson, 2005).

Physical Properties Analysis

The study of physical properties, such as thermodynamic characteristics and solubility effects, provides insight into the behavior of bromo-dichlorobenzene derivatives under various conditions. For instance, the thermodynamic properties of 1-bromo-2,3-dichlorobenzene were determined, revealing correlations between standard heat capacity, entropy, and enthalpy changes with temperature, suggesting implications for the physical behavior of 1-(2-Bromoethoxy)-2,4-dichlorobenzene under similar conditions (Arivazhagan et al., 2013).

Chemical Properties Analysis

The chemical properties of halogenated benzene derivatives, including reactivity, electron-transfer characteristics, and nonlinear optical material potential, have been comprehensively analyzed. The detailed study of 1-bromo-2,3-dichlorobenzene highlighted its electron-transfer properties, reactivity sites, and potential as a nonlinear optical material due to its significant hyperpolarizability, which might parallel the chemical properties of 1-(2-Bromoethoxy)-2,4-dichlorobenzene (Arivazhagan et al., 2013).

科学研究应用

Application in Chemical Crystallography

- Summary of the Application: This compound is used in the synthesis of chalcone derivatives, which are organic compounds found in plants and have applications in various scientific domains .

- Methods of Application or Experimental Procedures: The chalcone derivatives were synthesized and characterized by 1H NMR and HRMS. The crystalline structures of two compounds were further characterized by X-ray crystal diffraction .

- Results or Outcomes: Two of the synthesized compounds showed inhibitory activity on α-glucosidase, an enzyme involved in carbohydrate metabolism. Interestingly, two other compounds increased the activity of α-glucosidase .

Application in Sodium Metal Batteries

- Summary of the Application: A bromide-based nonflammable electrolyte has been developed for safe and long-life sodium metal batteries (SMBs). This electrolyte uses a flame-retardant solvent, 2-bromo-1-(2-bromoethoxy)ethane (BBE), which is similar to the compound you asked about .

- Methods of Application or Experimental Procedures: The BBE solvent was used to create a bromide-based nonflammable electrolyte. This electrolyte was then used in sodium metal batteries .

- Results or Outcomes: The BBE-based electrolyte improved the safety and lifespan of the sodium metal batteries. It prolonged the cycle life of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles. It also produced a stable cycle life of 1400 hours in the Na//Na symmetric cells .

Application in Chemical Synthesis

- Summary of the Application: A similar compound, 1-(2-Bromoethoxy)-2-bromobenzene, is available for purchase and can be used in various chemical synthesis applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Application in Two-Photon Excited Fluorescence Microscopy

- Summary of the Application: A similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Application in Industrial Testing

- Summary of the Application: A similar compound, 1-(2-Bromoethoxy)-2-bromobenzene, is available for purchase and can be used in various industrial testing applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular testing being performed .

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and disposing of the compound.

未来方向

This involves discussing potential future research directions. For a chemical compound, this could involve potential applications, further studies into its properties, or the development of new synthesis methods.

属性

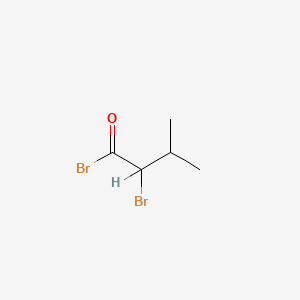

IUPAC Name |

1-(2-bromoethoxy)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYZGSRLAGSENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219803 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

CAS RN |

6954-77-4 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6954-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)